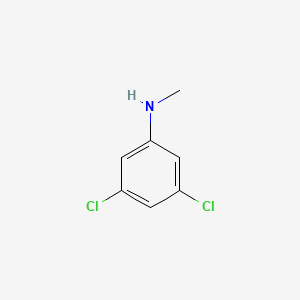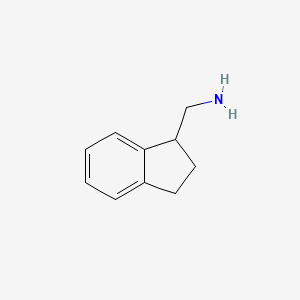
3,5-Dichloro-N-methylaniline
概述
描述
3,5-Dichloro-N-methylaniline: is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
作用机制
Target of Action
3,5-Dichloro-N-methylaniline is a synthetic compound used primarily in laboratory settings Safety data sheets indicate that it may have acute toxicity effects and specific target organ toxicity upon repeated exposure .
Result of Action
Safety data sheets indicate potential acute toxicity effects and specific target organ toxicity upon repeated exposure . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physical and chemical conditions of its storage environment, as well as biological factors in the context of its use. For example, the compound should be stored in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
3,5-Dichloro-N-methylaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to altered metabolic pathways and the accumulation of certain metabolites. Additionally, this compound can bind to proteins such as albumin, affecting their function and distribution within the body .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to this compound can lead to the activation of the NF-κB pathway, which is a key regulator of inflammatory responses. This compound also impacts gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of cytochrome P450 enzymes, which alters the metabolism of various substrates. This inhibition can lead to the accumulation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. Additionally, this compound can interact with DNA, leading to changes in gene expression and potential genotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic inflammation in cells. In in vivo studies, prolonged exposure can result in cumulative toxic effects, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of ROS and the inhibition of detoxifying enzymes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can undergo oxidative dechlorination, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other enzymes involved in detoxification processes, such as glutathione S-transferases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound can also interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells. These interactions influence the localization and accumulation of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum (ER), where it interacts with cytochrome P450 enzymes. Additionally, it can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of ROS. The compound’s localization to specific organelles can affect its activity and function, contributing to its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 3,5-Dichloro-N-methylaniline involves the nitration of 3,5-dichlorotoluene to form 3,5-dichloro-4-nitrotoluene, followed by reduction to 3,5-dichloro-4-aminotoluene.
Diazotization and Substitution: Another method involves diazotization of 3,5-dichloroaniline followed by substitution with a methyl group under specific reaction conditions.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.
Acid-Base Reactions: The compound can act as a weak acid, donating a proton in basic solutions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine, such as 3,5-dichloroaniline.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology and Medicine:
Industry:
相似化合物的比较
属性
IUPAC Name |
3,5-dichloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUADIPAALOMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495223 | |
| Record name | 3,5-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42266-03-5 | |
| Record name | 3,5-Dichloro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42266-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)




![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)



